Ethyl 4-fluoro-3-isopropylbenzoate
Description
Contextual Significance of Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Chemistry
Fluorinated compounds are of immense interest in the development of pharmaceuticals, agrochemicals, and advanced materials. dovepress.com The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Benzoate esters, which are derivatives of carboxylic acids, are fundamental structural units in organic chemistry. numberanalytics.com They are not only found in nature, contributing to the aromas of fruits and flowers, but also serve as crucial intermediates in a multitude of synthetic chemical transformations. wikipedia.org
The combination of these two features in fluorinated benzoate esters results in a class of compounds that are pivotal for creating complex molecules. numberanalytics.com The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and modify electronic properties, making these esters valuable building blocks in medicinal chemistry and materials science. mdpi.comresearchgate.net Consequently, the development of efficient methods for synthesizing fluorinated organic compounds, including esters, is an active area of research. dovepress.comorganic-chemistry.org
Unique Chemical Features Conferred by Isopropyl and Fluoro Substituents in Benzoate Architectures
The specific arrangement of the isopropyl and fluoro groups on the benzoate ring of Ethyl 4-fluoro-3-isopropylbenzoate imparts a unique combination of electronic and steric characteristics.
Fluoro Substituent: The fluorine atom at the 4-position is the most electronegative element, leading to a strong carbon-fluorine bond. mdpi.commdpi.com This has a powerful electron-withdrawing inductive effect, which influences the reactivity of the aromatic ring and the ester functional group. This can impact reactions such as electrophilic aromatic substitution and the hydrolysis of the ester. numberanalytics.com
Isopropyl Substituent: The isopropyl group at the 3-position is an alkyl group, which has a weak electron-donating effect. More significantly, it is sterically bulky. researchgate.netatamanchemicals.com This steric hindrance can direct the regioselectivity of further chemical reactions on the aromatic ring, potentially blocking reactions at the adjacent positions. The interplay between the steric bulk of the isopropyl group and the electronic influence of the fluorine atom is a key feature of this molecular architecture. rsc.org
The combination of an electron-withdrawing fluorine and an electron-donating, bulky isopropyl group creates a distinct electronic and steric environment on the benzene (B151609) ring, which can be expected to influence its interactions and reactivity in chemical and biological systems.
Current Research Trajectories and Gaps in the Literature Regarding this compound
A review of current scientific literature reveals a notable gap concerning this compound. While extensive research exists for related compounds such as ethyl 4-fluorobenzoate, ethyl 4-isopropylbenzoate, and various nitro- or amino-substituted fluorobenzoates, specific studies detailing the synthesis, properties, and applications of this compound are scarce. chemicalbook.comnih.govchemspider.com
Current research in the broader field of fluorinated aromatics is focused on developing novel and efficient fluorination methods and exploring their use as key intermediates in the synthesis of bioactive molecules. mdpi.comrsc.org The unique substitution pattern of this compound suggests it could be a valuable, yet underexplored, building block.
Potential Research Directions:
Synthesis: Developing and optimizing a high-yield synthetic route to this compound is the first critical step. This would likely involve the esterification of the corresponding 4-fluoro-3-isopropylbenzoic acid.
Chemical Reactivity: A thorough investigation of its reactivity, particularly focusing on how the interplay between the fluoro and isopropyl groups directs further functionalization of the aromatic ring.
Materials Science: Exploring its potential as a monomer or additive in the creation of specialty polymers, where the fluorine content could impart desirable properties like thermal stability or chemical resistance.
Biological Screening: Given the prevalence of fluorinated compounds in pharmaceuticals, screening this compound and its derivatives for biological activity would be a logical avenue for future research.
The lack of dedicated research on this compound represents a clear opportunity for new investigations that could yield valuable insights into the structure-property relationships of multi-substituted aromatic esters.
Structure
3D Structure
Properties
CAS No. |
1112179-21-1 |
|---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
BBNAAJVIWBRMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Fluoro 3 Isopropylbenzoate
Strategic Retrosynthetic Deconstruction of the Ethyl 4-fluoro-3-isopropylbenzoate Skeleton
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available precursors. The most logical retrosynthetic disconnection for this compound is the ester linkage itself. This C-O bond cleavage points to two primary building blocks: 4-fluoro-3-isopropylbenzoic acid and ethanol (B145695) .
This primary disconnection is based on the numerous reliable methods available for forming ester bonds, which will be detailed in subsequent sections. A deeper retrosynthetic look at the precursor, 4-fluoro-3-isopropylbenzoic acid, suggests it can be constructed from simpler aromatic compounds. A plausible route involves the Friedel-Crafts alkylation of 4-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid. This strategic deconstruction provides a clear and practical roadmap for the total synthesis of the target molecule from basic starting materials.
Established Esterification Routes Applicable to Substituted Benzoic Acids
The formation of the ester from a carboxylic acid and an alcohol is a cornerstone of organic synthesis. Several robust and well-documented methods are applicable to the synthesis of this compound.
The Fischer-Speier esterification, first described in 1895, is a classic acid-catalyzed esterification method. wikipedia.org The reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgoperachem.com The core principle is that protonation of the carboxylic acid's carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic alcohol. masterorganicchemistry.comyoutube.com
For the synthesis of this compound, this would involve refluxing 4-fluoro-3-isopropylbenzoic acid with an excess of ethanol, which often serves as both the reactant and the solvent. operachem.com The reaction is an equilibrium, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. wikipedia.orgmasterorganicchemistry.com A procedure analogous to the synthesis of Ethyl 4-fluoro-3-nitrobenzoate can be adapted, where the corresponding benzoic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid for several hours. nih.gov
Table 1: Representative Conditions for Fischer Esterification of Substituted Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux, 8 hours | Not specified, product crystallized | nih.gov |
| Benzoic acid | Methanol | H₂SO₄ | Reflux | 90% | operachem.com |
| Hydroxy acid | Ethanol | H₂SO₄ | Reflux, 2 hours | 95% | operachem.com |
This table is illustrative of typical conditions and not specific to this compound unless stated.
To overcome the equilibrium limitations of Fischer esterification, a two-step approach involving a more reactive carboxylic acid derivative is often employed. This pathway first involves the conversion of 4-fluoro-3-isopropylbenzoic acid into its corresponding acyl halide, most commonly an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 4-fluoro-3-isopropylbenzoyl chloride is a highly reactive electrophile. The second step is the rapid and irreversible reaction of this acyl chloride with ethanol. This reaction proceeds quickly, often at room temperature, and is frequently carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the hydrochloric acid (HCl) byproduct. A similar strategy can be applied using a carboxylic anhydride (B1165640) intermediate. This method is advantageous for its high yields and irreversible nature, though it requires an additional synthetic step and the use of more hazardous reagents. This type of two-step process, starting with esterification and followed by reaction with an acyl chloride, is a known strategy for creating complex substituted benzoates. eurjchem.com
Emerging and Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and milder reaction conditions. These emerging methods offer significant advantages over classical approaches for the synthesis of benzoate (B1203000) esters.
Recent research has focused on catalysts that can promote esterification under neutral or milder acidic conditions. One such approach involves the use of solid acid catalysts. For instance, Montmorillonite K10 clay modified with orthophosphoric acid has been shown to be an efficient, reusable catalyst for the esterification of various substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov This method works for benzoic acids with both electron-donating and electron-withdrawing groups, suggesting its applicability to the 4-fluoro-3-isopropylbenzoic acid system. ijstr.orgepa.gov
Organocatalysis, which uses small organic molecules to accelerate reactions, has also provided new avenues for esterification. Surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) have been used for esterifications in water, eliminating the need for azeotropic water removal. organic-chemistry.org Furthermore, various Lewis acids and specially designed phosphoric acid derivatives have been developed to catalyze the dehydrative condensation of carboxylic acids and alcohols with high efficiency and under mild conditions. organic-chemistry.org
Technological advancements have introduced new ways to conduct and enhance chemical reactions. Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. uwlax.edu This technique has been successfully applied to Fischer esterification, dramatically reducing reaction times from hours to mere minutes and often leading to higher yields. researchgate.netijsdr.orgresearchgate.net For example, the microwave-assisted synthesis of methyl benzoate achieved 99.99% conversion in just 10 minutes, compared to much longer times for conventional heating. researchgate.net This rapid, energy-efficient heating makes it a highly attractive method for the synthesis of this compound. uwlax.edu
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzoate Synthesis
| Ester | Heating Method | Catalyst | Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Methyl Benzoate | Conventional | H₂SO₄ | - | 88% Conversion | researchgate.net |
| Methyl Benzoate | Microwave | H₂SO₄ | 10 min | 99.99% Conversion | researchgate.net |
| Butyl Benzoate | Conventional | H₂SO₄ | 45 min | Product Obtained | ijsdr.org |
This table demonstrates the general time-saving advantages of microwave synthesis.
Continuous flow chemistry represents another technological leap, particularly for scaling up production. riken.jp In a flow process, reagents are continuously pumped through a heated tube or column, which can be packed with a solid catalyst. acs.orgnih.gov This method allows for excellent control over reaction parameters like temperature and residence time, leading to improved safety, consistency, and higher throughput. acs.org Solid catalysts are particularly well-suited for flow systems, enabling the synthesis of esters like biofuels with high yields and easy product/catalyst separation. riken.jp A multistep, telescoped flow process can be designed to convert a carboxylic acid into its final ester product in short reaction times without isolating intermediates, maximizing efficiency. acs.orgnih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The development of sustainable synthetic routes is a central focus of modern chemistry, aiming to reduce environmental impact and enhance process efficiency. For the production of specialty chemicals like this compound, the application of green chemistry principles is crucial. These principles guide the design of chemical processes to minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of focus include the use of solvent-free or minimized solvent reaction systems and the optimization of atom economy in synthetic design.
Solvent-Free and Minimized Solvent Reaction Systems
Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Green chemistry seeks to replace these with more benign alternatives or to eliminate the need for solvents altogether. In the context of the synthesis of this compound, several innovative approaches are being explored, drawing parallels from the synthesis of related benzoate esters.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often in the absence of a traditional solvent. ajrconline.org This technique utilizes the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times and improve yields. ajrconline.orguwlax.edu For instance, the synthesis of ethyl benzoate has been successfully achieved with a 97% yield in just 5 minutes at 170°C using a single-mode microwave reactor. uwlax.edu Another study on the synthesis of ethyl benzoate employed expandable graphite (B72142) as a catalyst under microwave heating, achieving an 80.1% yield in 1.5 hours at a lower temperature of 85°C. cibtech.org These findings suggest that a similar solvent-free or minimized solvent approach could be highly effective for the esterification of 4-fluoro-3-isopropylbenzoic acid with ethanol.
The use of solid acid catalysts, such as natural zeolites, in conjunction with microwave or ultrasound irradiation, presents another promising avenue for the green synthesis of benzoate esters. scirp.orgresearchgate.net In the synthesis of ethyl 4-nitrobenzoate, the use of ultradispersed natural zeolite catalysts under microwave irradiation led to significant conversion rates and yields. scirp.orgresearchgate.net These solid catalysts can often be recovered and reused, further enhancing the sustainability of the process.
Ionic liquids and deep eutectic solvents (DES) are also being investigated as green reaction media for esterification reactions. researchgate.net These solvents have negligible vapor pressure and can be tailored to have specific catalytic properties. While direct studies on the synthesis of this compound using these solvents are not yet prevalent, the successful application of DES as catalysts for the synthesis of other esters points to their potential in this area. researchgate.net
Interactive Data Table: Comparison of Greener Synthesis Methods for Benzoate Esters
| Method | Target Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-assisted | Ethyl benzoate | None | None | 5 min | 97 | uwlax.edu |
| Microwave-assisted | Ethyl benzoate | Expandable Graphite | Cyclohexane | 1.5 h | 80.1 | cibtech.org |
| Microwave-assisted | Ethyl 4-nitrobenzoate | Natural Zeolite (H-HEU-M) | None | 2 h | ~67 | scirp.orgresearchgate.net |
| Ultrasound-assisted | Ethyl 4-nitrobenzoate | Natural Zeolite (H-HEU-M) | None | 2 h | ~70 | scirp.orgresearchgate.net |
| Conventional Heating | Methyl benzoate | Dowex H+/NaI | Methanol | 24 h | 82 | nih.gov |
Atom Economy and Efficiency Considerations in Synthetic Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The traditional Fischer-Speier esterification of a carboxylic acid with an alcohol, while a common method for producing esters like this compound, has an inherent atom economy of less than 100% due to the formation of water as a byproduct. The reaction can be represented as:
4-fluoro-3-isopropylbenzoic acid + Ethanol ⇌ this compound + Water
One such approach is the direct addition of the carboxylic acid to an alkene, if a suitable starting material were available, which would theoretically have a 100% atom economy. However, for aromatic systems, this is not a feasible route.
Interactive Data Table: Theoretical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-fluoro-3-isopropylbenzoic acid | C₁₀H₁₁FO₂ | 182.19 |
| Ethanol | C₂H₆O | 46.07 |
| Total Reactant Mass | 228.26 | |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₅FO₂ | 210.25 |
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| Water | H₂O | 18.02 |
Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Percent Atom Economy = (210.25 / 228.26) x 100 ≈ 92.11%
This calculation demonstrates that even under ideal conditions, the inherent nature of the Fischer-Speier esterification limits the atom economy. Therefore, advancements in catalytic systems and reaction conditions that lead to high yields and easy purification are paramount for the sustainable production of this compound.
Mechanistic Investigations and Chemical Transformations of Ethyl 4 Fluoro 3 Isopropylbenzoate
Hydrolytic Stability and Transesterification Reactions of the Ester Moiety
The ester functional group in ethyl 4-fluoro-3-isopropylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 4-fluoro-3-isopropylbenzoic acid, and ethanol (B145695). This transformation is typically catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water. In basic hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl group, is also a key reaction. This is often achieved by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by removing the ethanol as it is formed.
| Reaction | Reagents/Conditions | Product(s) | Notes |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 4-fluoro-3-isopropylbenzoic acid, Ethanol | The reaction is reversible and driven to completion by using excess water. |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, heat, then acid workup | 4-fluoro-3-isopropylbenzoic acid, Ethanol | This reaction is irreversible as the carboxylate salt is formed. |
| Transesterification | R-OH (excess), Acid or Base catalyst, heat | This compound, Ethanol | The choice of alcohol (R-OH) determines the final ester product. |
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring System
Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene (B151609) ring. The existing substituents on this compound direct the position of incoming electrophiles. The ester group is a deactivating, meta-directing group. Conversely, the isopropyl group is an activating, ortho-, para-directing group, and the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects determines the regioselectivity of the reaction.
Given the electronic properties of the substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating isopropyl group, and meta to the deactivating ester group. The fluorine atom's deactivating nature, combined with the steric hindrance from the adjacent isopropyl group, influences the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com
| Reaction | Reagents | Major Product(s) | Directing Effects |
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-fluoro-2-nitro-5-isopropylbenzoate | The nitro group is directed primarily to the position ortho to the isopropyl group and meta to the ester. |
| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-4-fluoro-5-isopropylbenzoate | The bromine atom is introduced at the sterically accessible position ortho to the isopropyl group. |
| Sulfonation | Fuming H₂SO₄ | Ethyl 4-fluoro-5-isopropyl-2-sulfobenzoate | The sulfonic acid group is installed ortho to the activating isopropyl group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-acyl-4-fluoro-5-isopropylbenzoate | The acyl group is directed to the position ortho to the isopropyl group. |
Nucleophilic Acyl Substitution at the Ester Carbonyl Center
The carbonyl carbon of the ester in this compound is electrophilic and can be attacked by various nucleophiles. This leads to the substitution of the ethoxy group (-OCH₂CH₃) and the formation of a new functional group. A common example is amidation, where the ester reacts with an amine to form an amide. This reaction is often slower than with more reactive acylating agents like acid chlorides and may require heating. The formation of other esters via transesterification, as discussed previously, also falls under this category of reaction.
| Nucleophile | Reagents/Conditions | Product |
| Ammonia | NH₃, heat | 4-fluoro-3-isopropylbenzamide |
| Primary Amine (R-NH₂) | R-NH₂, heat | N-alkyl-4-fluoro-3-isopropylbenzamide |
| Secondary Amine (R₂NH) | R₂NH, heat | N,N-dialkyl-4-fluoro-3-isopropylbenzamide |
| Hydrazine | N₂H₄, heat | 4-fluoro-3-isopropylbenzohydrazide |
Reductive and Oxidative Manipulations of this compound
The ester and the aromatic ring of this compound can undergo both reduction and oxidation. The ester group can be reduced to a primary alcohol, (4-fluoro-3-isopropylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Oxidative manipulation can target the isopropyl group. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the isopropyl group to a carboxylic acid, resulting in the formation of 4-fluoro-3-carboxybenzoic acid. The aromatic ring itself is generally stable to oxidation except under harsh conditions.
| Transformation | Reagents | Product | Notes |
| Ester Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (4-fluoro-3-isopropylphenyl)methanol | A powerful reducing agent is required. |
| Isopropyl Group Oxidation | KMnO₄, heat, then H₃O⁺ | 4-fluoro-3-carboxybenzoic acid | The ethyl ester would also be hydrolyzed under these conditions. |
Functional Group Interconversions Involving the Fluoro and Isopropyl Moieties
The fluoro and isopropyl groups on the aromatic ring can also be subjected to chemical modification, although these transformations are often more challenging than those involving the ester. The carbon-fluorine bond is very strong, making nucleophilic aromatic substitution of the fluorine atom difficult. Such reactions typically require harsh conditions and strongly activated substrates.
The isopropyl group can potentially be modified through free-radical halogenation at the benzylic position, followed by subsequent substitution reactions. However, controlling the selectivity of such reactions can be challenging.
| Functional Group | Reaction | Reagents/Conditions | Potential Product | Challenges |
| Fluoro Group | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOCH₃), high temperature/pressure | Ethyl 4-methoxy-3-isopropylbenzoate | Requires harsh conditions due to the strong C-F bond. |
| Isopropyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS), light or radical initiator | Ethyl 3-(1-bromo-1-methylethyl)-4-fluorobenzoate | Potential for multiple halogenations and side reactions. |
Sophisticated Spectroscopic and Structural Elucidation of Ethyl 4 Fluoro 3 Isopropylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For Ethyl 4-fluoro-3-isopropylbenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.
While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of structurally similar compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the range of δ 7.0-8.0 ppm. The proton at C5, situated between the fluorine and the ester group, is expected to be a doublet of doublets. The protons at C2 and C6 will also show complex splitting patterns due to coupling with each other and with the fluorine atom.
Ethyl Group: The ethyl ester protons will present as a quartet for the methylene (B1212753) group (-OCH₂CH₃) around δ 4.3 ppm and a triplet for the methyl group (-OCH₂CH₃) around δ 1.3 ppm.
Isopropyl Group: The methine proton (-CH(CH₃)₂) of the isopropyl group is anticipated to be a septet around δ 3.0-3.3 ppm, while the six equivalent methyl protons will appear as a doublet around δ 1.2 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at approximately δ 165 ppm.
Aromatic Carbons: The aromatic carbons will appear in the region of δ 115-165 ppm. The carbon attached to the fluorine atom (C4) will show a large one-bond C-F coupling constant.
Aliphatic Carbons: The carbons of the ethyl group are predicted at around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃). The isopropyl group carbons are expected around δ 34 ppm (-CH) and δ 24 ppm for the two methyl carbons.
¹⁹F NMR: The fluorine NMR spectrum is a simple and powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the aromatic ring.
Predicted NMR Data for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | 115 - 165 |
| -OCH₂CH₃ | ~4.3 (quartet) | ~61 |
| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |
| -CH(CH₃)₂ | 3.0 - 3.3 (septet) | ~34 |
| -CH(CH₃)₂ | ~1.2 (doublet) | ~24 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations through bonds. youtube.com Expected key correlations include:
The methine proton of the isopropyl group with its methyl protons.
The methylene protons of the ethyl group with its methyl protons.
Correlations between the aromatic protons, helping to assign their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It would definitively link the proton signals of the ethyl and isopropyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com It is particularly useful for establishing the connectivity of the substituents to the aromatic ring. Key expected correlations are:
From the isopropyl methine proton to the aromatic carbons C2, C3, and C4.
From the ethyl methylene protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. youtube.com NOESY can reveal spatial proximities between the protons of the isopropyl and ethyl groups and the aromatic protons, confirming their arrangement around the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The predicted vibrational frequencies are based on data from similar aromatic esters. nist.govresearchgate.net
Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretching | 1720 - 1700 |
| C-O (ester) | Stretching | 1300 - 1100 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-F (aromatic) | Stretching | 1250 - 1100 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
To complement experimental data, computational methods such as Density Functional Theory (DFT) are employed to calculate the theoretical vibrational frequencies. mdpi.comresearchgate.net Calculations are typically performed using a basis set like B3LYP/6-311++G(d,p). The computed frequencies are often scaled to correct for anharmonicity and approximations in the theoretical model. A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecular vibrations. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₅FO₂), the expected monoisotopic mass is 210.1056 g/mol .
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Based on the structure of ethyl benzoate (B1203000) derivatives, the following fragmentation pathways are expected: nist.govnist.gov
Loss of the ethoxy radical (•OCH₂CH₃): This would result in the formation of the 4-fluoro-3-isopropylbenzoyl cation.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of an ethylene molecule from the ethyl ester group.
Loss of the isopropyl group (•CH(CH₃)₂): Cleavage of the isopropyl group from the aromatic ring.
Loss of a methyl radical (•CH₃): From the isopropyl group, leading to a more stable secondary carbocation.
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature surveys, a definitive single-crystal X-ray structure of this compound has not been reported. However, the crystallographic analysis of analogous compounds, particularly substituted ethyl benzoates, provides a strong foundation for predicting its solid-state behavior. The interplay of the fluorine, isopropyl, and ethyl ester functionalities is expected to govern the crystal packing and conformational preferences of the molecule.
The crystal packing of organic molecules is dictated by a delicate balance of intermolecular forces. In the case of this compound, several key interactions are anticipated to play a significant role. The presence of a fluorine atom introduces the possibility of halogen bonding and weak C-H···F hydrogen bonds, which are known to influence molecular assembly. researchgate.net
Studies on related fluorinated and nitrated benzoate derivatives, such as Ethyl 4-fluoro-3-nitrobenzoate, have revealed the importance of C-H···O intermolecular interactions in forming dimeric structures. nih.gov In this particular derivative, these interactions lead to the formation of ten-membered rings with an R22(10) motif, which then arrange into chains. nih.gov Given the presence of the carbonyl oxygen in this compound, similar C-H···O hydrogen bonds are highly probable, likely involving the ethyl group or the isopropyl group's methyl protons.
Furthermore, the fluorine atom can participate in C-H···F and F···F interactions, although the latter are generally considered weak. researchgate.net The influence of fluorination on crystal packing can be substantial, sometimes leading to unexpected packing motifs like herringbone instead of the more common π-stacking. rsc.org The electrostatic potential of the phenyl ring is altered by the fluorine substituent, which in turn affects the relative orientation of neighboring molecules. rsc.org
The conformation of this compound in the crystalline phase will be a result of minimizing steric hindrance while maximizing favorable intermolecular interactions. The orientation of the ethyl ester and isopropyl groups relative to the benzene ring are of particular interest.
In the solid state, the ethyl ester group is likely to be nearly coplanar with the benzene ring to maximize π-conjugation, a feature commonly observed in benzoate esters. However, steric hindrance from the adjacent isopropyl group might cause a slight torsion angle between the plane of the ester and the ring.
The rotational freedom of the isopropyl group will also be restricted within the crystal lattice. Its preferred orientation will be one that minimizes steric clashes with the neighboring ester group and adjacent molecules. Crystallographic studies on other substituted benzoates have shown that the conformation of substituents is often governed by the formation of intermolecular hydrogen bonds and efficient crystal packing. semanticscholar.orgucl.ac.uk For instance, in ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, the dihedral angles between the functional groups and the benzene ring are well-defined in the crystalline state. researchgate.net
Computational Chemistry and Theoretical Characterization of Ethyl 4 Fluoro 3 Isopropylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For Ethyl 4-fluoro-3-isopropylbenzoate, DFT calculations are instrumental in elucidating its fundamental chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For this compound, theoretical calculations would likely be performed using a basis set such as 6-311++G(d,p) to obtain accurate orbital energies. The presence of the electron-withdrawing fluorine atom and the electron-donating isopropyl and ethyl ester groups on the benzene (B151609) ring would significantly influence the energy levels of the frontier orbitals. The fluorine and ester groups would tend to lower the energy of the molecular orbitals, while the isopropyl group would raise them. The precise balance of these effects determines the final HOMO-LUMO gap.
Illustrative Data on Frontier Molecular Orbitals of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
This data is illustrative and represents typical values for similar aromatic esters.
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack.
In the case of this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the ester group and the fluorine atom, owing to their high electronegativity. The hydrogen atoms of the ethyl and isopropyl groups, as well as the aromatic protons, would exhibit a positive potential. This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.
Conformational Landscape and Energy Minimization Studies
The flexibility of the ethyl and isopropyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space, known as the global minimum, as well as other low-energy conformers. These studies are typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the various stable conformers and the energy barriers between them.
Energy minimization studies, often carried out using molecular mechanics or quantum mechanical methods, are then employed to refine the geometry of these conformers and determine their relative energies. For this compound, the orientation of the ethyl ester and isopropyl groups relative to the benzene ring would be the primary focus of such a study. The most stable conformer would likely be the one that minimizes steric hindrance between these groups and maximizes favorable electronic interactions.
Reaction Mechanism Elucidation and Transition State Characterization via DFT
DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, DFT could be used to study various reactions, such as its hydrolysis, esterification, or electrophilic aromatic substitution. For instance, in a study of its hydrolysis, DFT calculations could be used to model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon of the ester group. The calculations would reveal the geometry of the transition state, its energy, and the vibrational frequencies associated with it. A single imaginary frequency in the vibrational analysis of the transition state confirms that it is a true saddle point on the potential energy surface.
Prediction and Correlation of Spectroscopic Parameters (NMR, IR) with Experimental Data
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of the spectra.
For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated chemical shifts with the experimental spectrum, it is possible to assign the peaks to specific atoms in the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in the Infrared (IR) spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as the C=O stretch of the ester group, the C-F stretch, and the various vibrations of the aromatic ring and the alkyl groups.
Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 165.2 ppm | 164.8 ppm |
| ¹H NMR (Aromatic) | 7.2-7.9 ppm | 7.1-7.8 ppm |
| IR (C=O stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |
| IR (C-F stretch) | 1255 cm⁻¹ | 1250 cm⁻¹ |
This data is illustrative and represents typical correlations for similar compounds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, molecular vibrations, and interactions with the surrounding environment.
For this compound, MD simulations could be used to study its behavior in different solvents. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the conformational preferences of the molecule and its interactions with other molecules. For example, in a polar solvent, the more polar conformers of this compound would be stabilized. These simulations provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties in a real-world setting.
Analytical Methodologies for Isolation, Purity Assessment, and Quantification of Ethyl 4 Fluoro 3 Isopropylbenzoate
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of Ethyl 4-fluoro-3-isopropylbenzoate, enabling its separation from complex matrices, assessment of its purity, and isolation for further characterization. The choice of chromatographic technique is dictated by the volatility and polarity of the compound and the analytical objective.
Given its expected volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and specificity. This is particularly useful for identifying and quantifying the compound in reaction mixtures and for detecting volatile impurities.
GC methods for similar aromatic esters often utilize a capillary column with a non-polar or medium-polarity stationary phase. ijraset.com The temperature program is optimized to ensure good resolution of the analyte from other components in the mixture. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure, which is invaluable for its unambiguous identification.
Typical GC-MS Parameters for Analysis of Aromatic Esters:
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 m/z |
For the analysis of non-volatile impurities or when derivatization for GC is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC, particularly when coupled with a UV or MS detector, provides a versatile platform for the purity assessment and quantification of this compound. bldpharm.combldpharm.com
Reversed-phase HPLC is commonly employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution is typically adjusted to achieve optimal separation of the target compound from its impurities. HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the identification of unknown impurities by their mass-to-charge ratio. bldpharm.combldpharm.com
Illustrative HPLC Parameters for Aromatic Ester Analysis:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
When a high-purity sample of this compound is required for use as a reference standard or for further synthetic steps, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of the compound.
Both preparative GC and preparative HPLC can be used. The choice depends on the volatility and thermal stability of the compound and its impurities. In preparative HPLC, a larger column with a higher loading capacity is used, and fractions of the eluent are collected. The fractions containing the pure compound, as determined by an in-line detector (e.g., UV), are then combined and the solvent is removed to yield the purified this compound.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a rapid and cost-effective means of quantifying this compound, particularly in routine quality control settings.
This compound, containing a substituted benzene (B151609) ring, is expected to absorb ultraviolet (UV) radiation. This property can be exploited for its quantification using UV-Vis spectroscopy. researchgate.net A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. A calibration curve, constructed using standard solutions of known concentrations, is used to determine the concentration of unknown samples.
Quality Control and Impurity Profiling Strategies for Synthesized this compound
A robust quality control (QC) strategy is essential to ensure the consistent quality of synthesized this compound. This involves a multi-faceted approach to identify and quantify any impurities that may be present.
Impurity profiling is a critical component of QC. Potential impurities can arise from starting materials, intermediates, by-products of the reaction, or degradation products. A combination of chromatographic and spectroscopic techniques is typically used for this purpose. HPLC and GC-MS are powerful tools for separating and identifying impurities. ijraset.com Once identified, the impurities are quantified, and their levels are monitored to ensure they remain below predefined acceptance criteria. The development of a comprehensive impurity profile is a key step in the validation of the synthetic process and ensures the final product meets the required quality standards.
Synthesis and Characterization of Ethyl 4 Fluoro 3 Isopropylbenzoate Derivatives and Analogs
Systematic Variation of the Ester Moiety (e.g., Methyl, Propyl, Butyl Esters)
The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, most commonly achieved through Fischer esterification. This method involves reacting the parent carboxylic acid, 4-fluoro-3-isopropylbenzoic acid, with the desired alcohol (methanol, propanol, butanol, etc.) under acidic conditions, typically using a strong acid like sulfuric acid as a catalyst. The reaction is reversible, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it is formed.
The general procedure for synthesizing various alkyl esters of 4-fluoro-3-isopropylbenzoic acid involves refluxing the carboxylic acid with the corresponding alcohol in the presence of a catalytic amount of concentrated sulfuric acid. prepchem.comnih.gov For instance, the synthesis of ethyl 3-nitro-4-fluoro-benzoate is achieved by refluxing 3-nitro-4-fluoro-benzoic acid in ethanol (B145695) with sulfuric acid. prepchem.com A similar approach can be applied to produce methyl, propyl, and butyl 4-fluoro-3-isopropylbenzoate.
Alternative methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the alcohol. prepchem.comprepchem.com This two-step process is often higher yielding and not reversible. For example, 4-fluoro-3-bromobenzoic acid methyl ester was synthesized by first converting the acid to 4-fluoro-3-bromobenzoyl fluoride (B91410) and then reacting it with methanol. prepchem.com
The characterization of these esters relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence and connectivity of the alkyl chain and the aromatic protons. Infrared (IR) spectroscopy would show a characteristic ester carbonyl (C=O) stretch. Mass spectrometry would confirm the molecular weight of each new ester derivative.
Table 1: Synthesis of Alkyl 4-fluoro-3-isopropylbenzoate Esters
| Ester Derivative | Parent Alcohol | Common Synthetic Method | Key Characterization Data |
|---|---|---|---|
| Methyl 4-fluoro-3-isopropylbenzoate | Methanol | Fischer Esterification (Methanol, H₂SO₄) or Acyl Chloride Route | Expected unique ¹H NMR signals for -OCH₃ group. |
| Propyl 4-fluoro-3-isopropylbenzoate | Propan-1-ol | Fischer Esterification (Propan-1-ol, H₂SO₄) or Acyl Chloride Route | Expected unique ¹H and ¹³C NMR signals for the n-propyl chain. |
| Butyl 4-fluoro-3-isopropylbenzoate | Butan-1-ol | Fischer Esterification (Butan-1-ol, H₂SO₄) or Acyl Chloride Route | Expected unique ¹H and ¹³C NMR signals for the n-butyl chain. |
Exploration of Substituent Effects on the Aromatic Ring (e.g., Halogen Position, Alkyl Chain Variations)
The fluorine atom at position 4 is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it also has a moderate electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org
The isopropyl group at position 3 is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.org This makes the ring more electron-rich and thus activates it towards electrophilic substitution, directing incoming groups to the ortho and para positions relative to itself.
The combination of these two groups creates a complex pattern of reactivity:
The fluorine atom deactivates the ring but directs to positions 3 and 5.
The isopropyl group activates the ring and directs to positions 2, 4, and 6.
Variations in these substituents would further modify the ring's properties:
Alkyl Chain Variations: Changing the isopropyl group to a smaller methyl group or a larger tert-butyl group would alter the steric hindrance around the substitution site and modify the magnitude of the electron-donating effect.
Table 2: Predicted Substituent Effects on the Benzoate (B1203000) Ring
| Analog Structure | Substituent Change | Predicted Effect on Ring Electron Density | Predicted Directing Effect for Electrophilic Substitution |
|---|---|---|---|
| Ethyl 2-fluoro-3-isopropylbenzoate | Fluorine at C2 | Strong deactivation due to proximity of -F and -COOEt. | Strong direction towards C6. |
| Ethyl 4-fluoro-3-methylbenzoate | Isopropyl to Methyl | Slightly less activating (weaker +I effect). Less steric hindrance. | Similar directing effects to the parent compound. |
| Ethyl 4-chloro-3-isopropylbenzoate | Fluoro to Chloro | Halogens are deactivating but ortho, para-directing. libretexts.org | Similar directing effect, but reactivity may differ slightly. |
Introduction of Heteroatoms or Fused Ring Systems into Benzoate Derivatives
Creating more complex analogs of this compound can involve incorporating heteroatoms (such as nitrogen, oxygen, or sulfur) into the aromatic ring or fusing the benzene (B151609) ring to another cyclic system. nih.govntu.edu.sg These modifications can lead to entirely new classes of compounds, such as benzofurans, indoles, or quinolines, which are prevalent in medicinal chemistry. core.ac.ukresearchgate.net
The synthesis of such complex structures often involves multi-step sequences. For example:
Introduction of a Nitrogen Heterocycle: A common strategy to form a fused pyrrole (B145914) ring (to create an indole (B1671886) derivative) might involve the nitration of the benzoate ring, followed by reduction of the nitro group to an amine, and then a Fischer indole synthesis or related cyclization reaction. researchgate.net
Formation of Fused Oxygen Heterocycles (Benzofurans): Synthesis could proceed through a precursor phenol (B47542), which then undergoes a reaction to build the furan (B31954) ring. For instance, a Williamson ether synthesis followed by cyclization is a common route. nih.govntu.edu.sg
Benzo-fused Systems: The synthesis of benzo-fused heterocycles can be achieved through methods like ring-closing metathesis or palladium-catalyzed cyclizations, starting from appropriately substituted aromatic precursors. core.ac.ukorganic-chemistry.orguwa.edu.au
These synthetic strategies fundamentally alter the core structure, moving from a simple benzoate to a more complex heterocyclic or polycyclic system. youtube.comyoutube.com
Table 3: Examples of Potential Heterocyclic and Fused-Ring Analogs
| Analog Class | General Structure | Potential Synthetic Strategy |
|---|---|---|
| Indole Derivative | A pyrrole ring fused to the benzene ring. | Nitration, reduction to amine, then cyclization (e.g., Fischer indole synthesis). |
| Benzofuran Derivative | A furan ring fused to the benzene ring. | Synthesis from a corresponding phenol precursor, followed by ring formation. |
| Quinoline Derivative | A pyridine (B92270) ring fused to the benzene ring. | Construction from an aniline (B41778) derivative via Skraup or Doebner-von Miller reaction. |
Synthesis and Reactivity Studies of Related Fluorinated Isopropylbenzoic Acid Precursors
The direct precursor to the title ester is 4-fluoro-3-isopropylbenzoic acid. The synthesis of this key intermediate is a critical step. While literature on this specific molecule is scarce, its synthesis can be inferred from established methods for preparing similar substituted benzoic acids.
A plausible synthetic route could start from a commercially available fluorotoluene or a related benzene derivative. For example, the synthesis of 3-fluoro-4-methyl-benzoic acid proceeds from 2-fluoro-4-bromotoluene via a Grignard reaction with magnesium, followed by carboxylation with carbon dioxide. prepchem.com A similar approach could be envisioned for the isopropyl analog.
An alternative pathway might involve the Friedel-Crafts alkylation of a fluorobenzene (B45895) derivative to introduce the isopropyl group, followed by oxidation of an appropriate side chain to the carboxylic acid. The preparation of fluorinated benzoic acids can also be achieved via fluorodenitration or fluorodechlorination of suitable precursors. google.com For example, 2,4,5-trifluorobenzoic acid can be prepared from the corresponding benzoyl fluoride, which is synthesized from a chlorinated precursor. google.com The synthesis of fluorinated benzoic acids from arylbenziodoxolones using fluoride salts represents another modern approach. umn.eduresearchgate.net
The primary reactivity of 4-fluoro-3-isopropylbenzoic acid of interest is its conversion to esters, as described in section 7.1. It can also undergo other typical carboxylic acid reactions, such as conversion to amides, anhydrides, or reduction to the corresponding benzyl (B1604629) alcohol. The electronic nature of the fluoro and isopropyl substituents will influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further chemical transformations.
Table 4: Plausible Synthetic Routes to 4-fluoro-3-isopropylbenzoic Acid
| Starting Material | Key Transformation Steps | Advantages/Disadvantages |
|---|---|---|
| 1-Bromo-4-fluoro-2-isopropylbenzene | 1. Grignard formation (Mg). 2. Carboxylation (CO₂). 3. Acidic workup. | Reliable and well-established method. May require specific precursor synthesis. |
| 4-Fluoro-isopropylbenzene | 1. Ortho-lithiation. 2. Carboxylation (CO₂). 3. Acidic workup. | Direct C-H functionalization. Regioselectivity can be a challenge. |
| 3-Amino-4-fluorobenzoic acid derivative | 1. Diazotization. 2. Sandmeyer-type reaction to introduce isopropyl group (less common). | Less direct and potentially lower yielding for introducing an alkyl group. |
Non Clinical Applications and Future Research Directions of Ethyl 4 Fluoro 3 Isopropylbenzoate
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
Ethyl 4-fluoro-3-isopropylbenzoate serves as a valuable building block in organic synthesis, primarily due to the specific reactivity conferred by its functional groups. The electron-withdrawing fluorine atom and the bulky isopropyl group ortho to it create a unique electronic and steric environment on the aromatic ring. This influences the regioselectivity of further chemical transformations.
The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 3-ethyl-4-fluorobenzoic acid, or reduced to a benzyl (B1604629) alcohol. nih.gov These transformations open pathways to a variety of derivatives. For instance, the carboxylic acid can be converted to acid chlorides, amides, or other esters, expanding the molecular diversity obtainable from this starting material.
The presence of the fluorine atom is particularly significant. The carbon-fluorine bond is exceptionally strong, meaning the fluorine atom is often retained throughout a synthetic sequence, leading to fluorinated target molecules. youtube.com Fluorine's high electronegativity can also activate or deactivate the aromatic ring to certain reactions. For example, the fluorine atom makes adjacent carbons more electrophilic, potentially facilitating selective nucleophilic aromatic substitution reactions under appropriate conditions. Research has shown that fluorobenzene (B45895) exhibits anomalous reactivity in electrophilic aromatic substitution, with reactions at the para position often being faster than those on benzene (B151609) itself. acs.org This suggests that the position of the fluorine atom in this compound could direct further substitutions on the ring.
The isopropyl group provides steric hindrance that can direct incoming reagents to less hindered positions on the ring, a common strategy in organic synthesis for achieving regioselectivity. It can also be a site for synthetic modification, although it is generally less reactive than the ester or the aromatic ring. Isopropyl benzoate (B1203000) itself is recognized as an organic intermediate for building larger molecules. atamanchemicals.com
Potential Applications in Materials Science and Polymer Chemistry
While specific studies on the incorporation of this compound into polymers are not widely documented, its structural features suggest several potential applications in materials science. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.net The introduction of fluorine-containing monomers into polymer backbones can impart these desirable properties. This compound, after conversion to a suitable monomer (e.g., a diol or a dicarboxylic acid), could be used to synthesize novel fluorinated polyesters. dntb.gov.ua
Benzoate esters are widely used as plasticizers, viscosity modifiers, and other additives in polymer formulations. google.com They can be blended with polymers like polysulfides, polyvinyl chloride (PVC), and polyurethanes to improve flexibility and processing characteristics. The specific structure of this compound, with its bulky isopropyl group, might offer unique performance characteristics as a plasticizer or a specialty additive, potentially improving compatibility with certain polymer matrices or enhancing specific physical properties.
Furthermore, the synthesis of liquid crystal materials often involves benzoate esters. scispace.com The presence of a lateral fluorine substituent on a phenyl ring can significantly influence the mesophase behavior, often leading to broader nematic ranges without substantially decreasing the clearing points compared to non-fluorinated analogues. scispace.com This suggests that derivatives of this compound could be investigated as components in liquid crystal mixtures for display applications.
Role in Agrochemical or Specialty Chemical Formulations
The incorporation of fluorine into active ingredients has become a cornerstone of the modern agrochemical industry. sci-hub.se Approximately 25% of commercial agrochemicals contain fluorine, with aromatic fluorine (Ar-F) and trifluoromethyl (Ar-CF3) groups being particularly common. researchgate.netnih.gov The presence of fluorine can dramatically enhance the efficacy of a molecule by modifying its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. researchgate.netccspublishing.org.cn
The structure of this compound makes it an attractive scaffold for the development of new agrochemicals.
Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways that would otherwise deactivate the molecule in plants or pests, prolonging its active life. youtube.com
Lipophilicity: The fluorine and isopropyl groups can increase the molecule's lipophilicity, which is crucial for its transport across plant cuticles or insect exoskeletons. youtube.comresearchgate.net
Biological Activity: The specific substitution pattern on the benzene ring could be tailored to fit the active site of a target pest's enzyme or receptor.
While this specific ester may not be an active ingredient itself, it is a prime candidate for use as an intermediate in the synthesis of more complex and potent herbicides, fungicides, or insecticides. sci-hub.se The ester can be converted to an amide, an acid, or other functional groups common in active agrochemical structures. Benzoate esters and related structures are also used as solvents and adjuvants in pesticide formulations to ensure stability and effective delivery. google.com
Environmental Fate and Degradation Studies of Fluorinated Alkyl Benzoates
The ester linkage is susceptible to hydrolysis, both abiotic and biotic, which would break the molecule down into ethanol (B145695) and 4-fluoro-3-isopropylbenzoic acid. acs.org The rate of this hydrolysis can be influenced by environmental factors such as pH and the presence of esterase-producing microorganisms. Studies on ethyl paraben, another ethyl benzoate derivative, show that it can be degraded through advanced oxidation processes, which could be relevant for water treatment scenarios. researchgate.net
The fluorinated aromatic portion of the molecule is expected to be more persistent. The carbon-fluorine bond is very strong and stable, making it resistant to microbial degradation. nih.gov Studies on fluorinated benzoates have shown that their degradation is often slow and can depend heavily on the specific environmental conditions and the microbial communities present. For instance, the degradation of some fluorobenzoate isomers has been observed under denitrifying conditions, but they were resistant under sulfate-reducing or methanogenic conditions. nih.gov The presence of other organic substrates can also impact the biodegradation rates of substituted benzoates. nih.gov
Therefore, a likely environmental degradation pathway for this compound would involve initial hydrolysis of the ester bond, followed by the slower degradation of the resulting 4-fluoro-3-isopropylbenzoic acid. The ultimate fate would likely involve the release of fluoride (B91410) ions and the mineralization of the aromatic ring, although this latter step could be slow, leading to the potential for persistence of the fluorinated benzoic acid intermediate in some environments.
Emerging Research Frontiers and Unexplored Chemical Reactivity
The full potential of this compound remains largely untapped, presenting several frontiers for future research.
Advanced Materials Synthesis: A significant opportunity lies in the systematic synthesis and characterization of new polymers incorporating this molecule. By converting it into a polymerizable monomer, novel fluorinated polyesters or polyamides could be created. Research should focus on how the fluorine and isopropyl groups influence key material properties such as thermal stability, chemical resistance, surface energy, and gas permeability.
Agrochemical Discovery: There is a clear opportunity to use this compound as a lead scaffold in agrochemical research. Synthesizing a library of derivatives (e.g., amides, hydrazides, and more complex heterocycles) and screening them for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new active ingredients.
Biodegradation and Environmental Impact: To address the knowledge gap regarding its environmental fate, specific studies are needed. This includes measuring its rate of hydrolysis under various conditions, identifying the microbial consortia capable of degrading the resulting 4-fluoro-3-isopropylbenzoic acid, and characterizing any persistent metabolites.
Exploring Novel Reactivity: The unique electronic and steric nature of the molecule invites further exploration of its chemical reactivity. For instance, the interplay between the ortho-isopropyl group and the para-fluoro substituent could lead to unusual regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. acs.org Furthermore, modern catalytic methods, such as dual photoredox/cobalt catalysis for remote C-H functionalization, could potentially be applied to this molecule to generate novel and complex structures. acs.org Investigating its utility in metal-catalyzed cross-coupling reactions could also expand its value as a synthetic intermediate.
| Feature | Description | Potential Impact |
| Fluorine Atom | High electronegativity, strong C-F bond | Enhances thermal and metabolic stability, modifies electronic properties of the ring. |
| Isopropyl Group | Bulky alkyl group | Provides steric hindrance for regioselective reactions, influences physical properties like solubility and viscosity. |
| Ethyl Ester | Reactive functional group | Allows for easy conversion to carboxylic acids, amides, alcohols, and other derivatives for further synthesis. |
Q & A
Q. What are the most reliable synthetic routes for producing ethyl 4-fluoro-3-isopropylbenzoate with high purity?
- Methodological Answer: Two primary approaches are widely used:
- Esterification of 4-fluoro-3-isopropylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Reaction conditions (temperature, solvent) must optimize yield while minimizing side reactions like hydrolysis .
- Nucleophilic substitution on pre-functionalized benzoate esters. For example, introducing fluorine via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures .
- Key Characterization: Post-synthesis, confirm purity via HPLC (>95%) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural conformation of this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Use SHELX programs for structure refinement, leveraging the compound’s fluorine atom for improved electron density mapping .
- Spectroscopic Analysis:
- NMR: NMR identifies fluorine’s electronic environment (δ ≈ -110 to -120 ppm for aromatic F). H NMR confirms ester group (δ ~4.3 ppm for -OCH₂CH₃) and isopropyl protons (δ ~1.2-1.4 ppm) .
- FT-IR: Detect ester carbonyl (C=O stretch ~1700 cm) and aromatic C-F bonds (~1220 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer:
- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (<5% difference between and ) .
- Disorder Modeling: For flexible isopropyl groups, apply PART/SUMP constraints to refine occupancy ratios. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to assess steric strain .
- Data Reproducibility: Compare multiple datasets (e.g., from different solvents) to confirm structural consistency. Publish CIF files in supplementary materials for peer validation.
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodological Answer:
- Bioisosteric Replacement: Substitute fluorine or isopropyl groups with Cl, CF₃, or tert-butyl to assess electronic/steric effects on target binding. Use molecular docking (AutoDock Vina) with protein targets (e.g., kinases) to predict affinity .
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare half-life () against unsubstituted benzoates to evaluate fluorine’s impact on metabolic resistance .
- In Silico ADME: Predict logP (lipophilicity) and solubility using SwissADME. Fluorine’s electronegativity often reduces logP by ~0.5 units, influencing membrane permeability .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound?
- Methodological Answer:
- LC-QTOF-MS: Employ untargeted screening with mass accuracy <5 ppm to identify impurities (e.g., hydrolyzed byproducts like 4-fluoro-3-isopropylbenzoic acid). Use isotopic pattern matching to distinguish true signals from noise .
- 2D NMR (HSQC, HMBC): Assign impurity signals by correlating H-C couplings. For example, residual ethyl alcohol (from synthesis) shows distinct cross-peaks in HSQC .
- Thermogravimetric Analysis (TGA): Detect volatile impurities (e.g., solvent residues) by monitoring weight loss below 150°C. Correlate with GC-MS headspace analysis for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
